![molecular formula C16H11BrN4O5 B2678797 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 650572-33-1](/img/structure/B2678797.png)
5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, bromination could introduce the bromine atom, a nitration reaction could introduce the nitro group, and various other reactions could form the ether, acetylhydrazide, and oxoindoline groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a bromine atom and a nitro group could make the compound relatively dense and highly polar .Scientific Research Applications
- Research : A study synthesized 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids using this compound. These hybrids were tested against human cancer cell lines (HeLa, MCF-7, A549, and PC3). Some compounds exhibited remarkable anticancer activity, surpassing the standard drug etoposide .
- Research : The 1,4-benzoxazine scaffold, to which this compound belongs, has shown antibacterial properties .
- Research : Isoxazole derivatives, like those containing this compound, have anti-inflammatory properties .
Anticancer Properties
Antibacterial Applications
Anti-Inflammatory Potential
Immunomodulatory Effects
Antiviral Activity
Neuroprotective Properties
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O5/c17-9-1-6-13-12(7-9)15(16(23)18-13)20-19-14(22)8-26-11-4-2-10(3-5-11)21(24)25/h1-7,18,23H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFOHVZNWCOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline |
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